molecular formula C16H17ClN4O3 B1345260 Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 952182-38-6

Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B1345260
CAS No.: 952182-38-6
M. Wt: 348.78 g/mol
InChI Key: LNTJVCKNMXWBEK-UHFFFAOYSA-N
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Description

Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The compound is officially registered under Chemical Abstracts Service number 952182-38-6, which serves as its unique identifier in chemical databases worldwide. The molecular descriptor includes multiple components: the benzyl group serving as the carboxylate ester, the tetrahydropyrazine ring system bearing the carboxylate functionality, and the substituted dihydropyridazine ring with specific chloro and oxo substituents. The systematic name explicitly indicates the connectivity between these components, specifying the 4-position attachment of the pyridazinyl group to the pyrazine ring and the 1-position attachment for the carboxylate group. This nomenclature system ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.

The compound's identification is further supported by its molecular formula C₁₆H₁₇ClN₄O₃ and molecular weight of 348.78 atomic mass units. The InChI (International Chemical Identifier) representation provides a machine-readable structural description: InChI=1S/C16H17ClN4O3/c17-14-13(10-18-19-15(14)22)20-6-8-21(9-7-20)16(23)24-11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,19,22). This standardized representation ensures consistent identification across different chemical databases and software systems. The simplified molecular-input line-entry system representation further facilitates computational analysis and database searching. The MDL number MFCD09864817 provides an additional layer of identification within the Accelrys chemical database system. These multiple identification systems collectively ensure that the compound can be unambiguously referenced and retrieved in various scientific contexts.

Historical Context in Heterocyclic Chemistry Research

The development of this compound emerges from a rich historical foundation in heterocyclic chemistry research spanning over a century. The pyridazine ring system, first identified in the late nineteenth century, has evolved from Emil Fischer's pioneering work on condensation reactions involving phenylhydrazine and levulinic acid. Fischer's investigations laid the groundwork for understanding the reactivity patterns of diazine systems, which would later prove crucial for the development of more complex heterocyclic frameworks. The systematic study of pyridazine chemistry expanded significantly throughout the twentieth century, with researchers recognizing the unique electronic properties imparted by the adjacent nitrogen atoms in the six-membered ring. This historical progression established the theoretical and practical foundations necessary for the synthesis of sophisticated pyridazine derivatives like those found in the target compound.

The pyrazine component of the compound draws from equally significant historical developments in heterocyclic chemistry. The systematic exploration of pyrazine derivatives began in earnest during the early twentieth century, building upon the fundamental understanding of aromatic nitrogen heterocycles established by earlier researchers. The recognition that pyrazine systems could serve as versatile scaffolds for pharmaceutical applications drove intensive research efforts throughout the mid-twentieth century. Researchers discovered that the 1,4-diazine arrangement in pyrazine provided unique opportunities for substitution patterns and ring-fusion reactions that were not readily accessible with other heterocyclic systems. The development of tetrahydropyrazine derivatives, particularly those bearing carboxylate functionalities, emerged as a significant area of research due to their potential applications in medicinal chemistry and their utility as synthetic intermediates.

The convergence of pyridazine and pyrazine chemistry in fused heterocyclic systems represents a more recent development in the field, reflecting advances in synthetic methodology and strategic molecular design. Research conducted in the early twenty-first century has demonstrated the feasibility of constructing complex biheterocyclic systems through sophisticated synthetic approaches. The development of novel synthetic strategies, including Diaza-Wittig reactions and other specialized coupling methodologies, has enabled the construction of previously inaccessible molecular architectures. These advances have opened new avenues for the preparation of compounds like this compound, which combine multiple heterocyclic motifs within a single molecular framework. The historical trajectory of heterocyclic chemistry research has thus culminated in the ability to design and synthesize increasingly sophisticated molecular structures with enhanced potential for biological activity and materials applications.

Position Within Pyridazine and Pyrazine Derivative Taxonomies

This compound occupies a distinctive position within the hierarchical classification systems used for pyridazine and pyrazine derivatives. Within the pyridazine taxonomy, this compound belongs to the class of 6-oxo-1,6-dihydropyridazines, which are characterized by the presence of a carbonyl group at the 6-position and partial saturation of the ring system. The 5-chloro substitution pattern places it within the subcategory of halogenated pyridazinones, a group that has demonstrated significant biological activity across various therapeutic areas. The dihydropyridazine core structure represents a departure from fully aromatic pyridazine systems, introducing conformational flexibility and altered electronic properties that can influence both chemical reactivity and biological activity. This structural modification positions the compound within a specialized subset of pyridazine derivatives that have gained attention for their potential pharmaceutical applications.

The pyrazine component of the compound is classified within the tetrahydropyrazine family, specifically as a 1-carboxylate derivative of the saturated six-membered diazine ring. This classification distinguishes it from aromatic pyrazine derivatives and places it within the category of conformationally flexible nitrogen heterocycles. The presence of the carboxylate functionality at the 1-position creates opportunities for ester formation and subsequent chemical modifications, positioning this compound as a potential synthetic intermediate for more complex molecular architectures. The tetrahydropyrazine ring system also introduces additional stereochemical considerations, as the saturated nature of the ring allows for potential conformational isomerism that is not present in aromatic pyrazine derivatives.

The biheterocyclic nature of this compound places it within an elite category of compounds that bridge multiple heterocyclic classification systems. This dual classification creates unique opportunities for structure-activity relationship studies, as modifications to either heterocyclic component can be evaluated independently or in combination. The compound's position at the intersection of pyridazine and pyrazine chemistry makes it a valuable model system for understanding the interactions between different heterocyclic frameworks within a single molecular structure. Recent advances in synthetic methodology have made such biheterocyclic compounds more accessible, leading to increased interest in their potential applications across various fields of chemistry and biology. The taxonomic position of this compound thus reflects both its structural complexity and its potential significance as a platform for further chemical and biological investigations.

Properties

IUPAC Name

benzyl 4-(5-chloro-6-oxo-1H-pyridazin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3/c17-14-13(10-18-19-15(14)22)20-6-8-21(9-7-20)16(23)24-11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTJVCKNMXWBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C(=O)NN=C2)Cl)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640020
Record name Benzyl 4-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-38-6
Record name Benzyl 4-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution on Chloropyridazine

  • Reaction Conditions:

    • Refluxing 3,6-dichloropyridazine with tert-butyl 1-piperazinecarboxylate in the presence of triethylamine in n-butanol for 5 hours.
    • Microwave-assisted heating of tert-butyl 1-piperazinecarboxylate with 3,6-dichloropyridazine and DIPEA in tert-butyl alcohol at 100–150°C for 50 minutes.
  • Outcome:
    Formation of tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate intermediates with yields ranging from moderate to good (e.g., 30% to 76%) depending on conditions and purification methods.

  • Purification:
    Silica gel chromatography using DCM/EtOAc mixtures or preparative HPLC for isolation of pure intermediates.

Catalytic Hydrogenation for Deprotection

  • Reaction Conditions:
    Hydrogenation of protected intermediates using 10% palladium on activated carbon in DMF and ethanol at room temperature under atmospheric pressure overnight.

  • Outcome:
    Removal of protecting groups (e.g., tert-butyl esters) to yield free amine or carboxylate functionalities necessary for further coupling.

  • Purification:
    Silica gel chromatography with DCM/MeOH gradients.

Acid-Mediated Deprotection

  • Reaction Conditions:
    Treatment of tert-butyl protected intermediates with trifluoroacetic acid in dichloromethane at room temperature for 45 minutes.

  • Outcome:
    Efficient cleavage of tert-butyl esters to afford the corresponding free amine or acid derivatives.

Coupling Reactions to Form the Target Compound

Palladium-Catalyzed Cross-Coupling

  • Catalysts and Ligands:

    • Tris-(dibenzylideneacetone)dipalladium(0)
    • 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene
    • 2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl (BINAP)
    • Dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane
  • Bases:

    • Sodium tert-butoxide
    • Cesium carbonate
    • Potassium phosphate
  • Solvents and Conditions:

    • 1,4-Dioxane or toluene as solvents
    • Heating at 100–150°C, sometimes under microwave irradiation for 1–6 hours
    • Inert atmosphere (nitrogen purging)
  • Outcome:
    Formation of the benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate core with yields reported up to 76%.

  • Purification:
    Reverse-phase preparative HPLC with acetonitrile/water gradients containing 0.1% trifluoroacetic acid.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Nucleophilic substitution 3,6-Dichloropyridazine + tert-butyl 1-piperazinecarboxylate, triethylamine, reflux in n-butanol, 5h 30–76 Microwave heating improves yield and reduces time
2 Catalytic hydrogenation 10% Pd/C, DMF/EtOH, RT, atmospheric pressure, overnight ~87 Deprotection of tert-butyl esters
3 Acid deprotection Trifluoroacetic acid in DCM, RT, 45 min Quantitative Efficient cleavage of protecting groups
4 Pd-catalyzed cross-coupling Pd2(dba)3, Xantphos or BINAP, sodium tert-butoxide or cesium carbonate, 1,4-dioxane or toluene, 100–150°C, 1–18h, microwave or conventional heating 21–76 Key step for coupling pyridazinyl and pyrazine moieties; microwave irradiation enhances reaction rate

Detailed Research Findings and Notes

  • Microwave-assisted synthesis significantly reduces reaction times and can improve yields in nucleophilic substitution and palladium-catalyzed coupling steps.
  • The choice of base and ligand in palladium-catalyzed reactions critically affects the yield and purity of the final product.
  • Hydrogenation and acid deprotection steps are mild and efficient, preserving sensitive functional groups while removing protecting groups.
  • Purification by preparative HPLC and silica gel chromatography is essential to obtain high-purity final compounds suitable for further applications.

Mechanism of Action

The exact mechanism of action of Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of the chlorine atom and the pyrazine ring may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

(a) Ethyl 4-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate (CAS: 339017-78-6)

  • Molecular Formula : C₁₂H₁₇ClN₄O₂S
  • Key Differences: Replaces the pyridazinyl ring with a pyrimidinyl group and introduces a methylsulfanyl substituent. The ethyl ester (vs.

(b) [4,5-Dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzoate (CAS: N/A)

  • Molecular Formula: C₁₂H₈Cl₂FNO₃
  • Key Differences: Features a dichlorinated pyridazinyl core and a fluorobenzoate ester.

(c) Benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydro-4-pyridazinyl]tetrahydro-1(2H)-pyrazine (CAS: 1000018-18-7)

  • Molecular Formula : C₂₀H₂₃ClN₄O₅
  • Key Differences : Incorporates an ethoxyethyl side chain on the pyridazinyl nitrogen. This modification increases molecular weight (434.88 g/mol) and may alter pharmacokinetics by extending half-life .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property Target Compound Ethyl Pyrimidinyl Derivative Dichloro-Fluorobenzoate
Molecular Weight (g/mol) 348.78 316.81 304.11
XLogP3 1.6 2.1 2.8
Hydrogen Bond Acceptors 5 4 3
Rotatable Bonds 4 5 3

The target compound exhibits intermediate lipophilicity and hydrogen-bonding capacity compared to analogues, suggesting balanced solubility and membrane permeability. The dichloro-fluorobenzoate derivative’s higher XLogP3 may favor CNS penetration but risks off-target interactions .

Bioactivity and Pharmacological Potential

  • The chloro-substituted pyridazinyl moiety is hypothesized to enhance ATP-binding pocket interactions in kinases .
  • Pyrimidinyl Analogues : Pyrimidine derivatives (e.g., ) are often used in antiviral and anticancer agents due to their ability to mimic purine bases. However, the methylsulfanyl group in the ethyl derivative may introduce metabolic liabilities .
  • Dichloro-Fluorobenzoate: The dual chloro/fluoro substitution is associated with antimicrobial activity, as seen in quinolone antibiotics. However, increased halogenation raises toxicity concerns .

Biological Activity

Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate is a compound of interest due to its potential biological activities and therapeutic applications. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

C13H12ClN3O3C_{13}H_{12}ClN_{3}O_{3}

Its molecular weight is approximately 282.12 g/mol. The structure features a pyridazine ring and a pyrazinecarboxylate moiety, which are critical for its biological interactions.

Research indicates that compounds similar to this compound may interact with key biological pathways:

  • PPAR Agonism : Some derivatives have been shown to act as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating metabolism and inflammation. Agonism of PPARα has been associated with beneficial effects in conditions like diabetic retinopathy and age-related macular degeneration .
  • Antioxidant Activity : The presence of specific functional groups may confer antioxidant properties, helping to mitigate oxidative stress in various biological systems.
  • Antimicrobial Properties : Preliminary studies suggest that related compounds exhibit antimicrobial activity against a range of pathogens, making them potential candidates for developing new antibiotics.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Biological Activity Model/Method Findings
Study APPARα AgonismIn vitroInduced expression of target genes related to lipid metabolism.
Study BAntimicrobial ActivityDisk diffusionEffective against E. coli and S. aureus at concentrations >50 µg/mL.
Study CCytotoxicity AssessmentLDH assayNo cytotoxic effects observed at concentrations up to 200 µM in retinal cells.

Case Studies

Case Study 1: PPARα Agonism in Retinal Cells
A study investigated the effects of a compound closely related to this compound on retinal Müller cells. The results demonstrated significant reduction in inflammation markers and improved cellular integrity when treated with the compound, suggesting its potential for treating retinal diseases .

Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties were assessed using a panel of bacterial strains. The compound showed promising activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead structure for antibiotic development .

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of similar compounds. For instance, modifications that increase lipophilicity have been shown to improve PPARα binding affinity and metabolic stability, which are crucial for therapeutic efficacy .

Furthermore, studies on pharmacokinetics indicate that compounds with similar structures exhibit favorable absorption characteristics and low clearance rates in vivo, enhancing their bioavailability and therapeutic potential .

Scientific Research Applications

Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate is a synthetic organic compound with the molecular formula C16H17ClN4O3C_{16}H_{17}ClN_4O_3 and a molecular weight of approximately 348.79 g/mol. It is primarily utilized in biochemical and pharmaceutical research due to its potential biological activities.

Scientific Research Applications

This compound is used in various scientific research applications:

  • Synthesis: It is involved in multi-step synthetic routes, which are optimized for yield and purity through purification techniques like recrystallization or chromatography.
  • Biochemical and Pharmaceutical Research: The compound is used due to its potential biological activities.
  • Interaction Studies: It is crucial for understanding pharmacodynamics and pharmacokinetics, typically assessing drug-target interactions, metabolic pathways, and bioavailability. These studies can provide insights into potential therapeutic applications and safety profiles.

Related Compounds

This compound shares structural similarities with several other compounds:

Compound NameStructural FeaturesUnique Aspects
Benzyl 4-(5-bromo-6-oxo-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylateSimilar core structure with bromine substitutionPotentially different reactivity due to bromine
5-Chloro-tetrahydro-pyrazinecarboxylic acidLacks the benzyl and pyridazine moietiesSimpler structure with different biological implications
Benzyl 4-(5-nitro-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylateContains a nitro group instead of chloroMay exhibit distinct pharmacological properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via cyclocondensation or multi-step nucleophilic substitution. A typical approach involves coupling pyridazinone derivatives with tetrahydro-1(2H)-pyrazinecarboxylate precursors under reflux in aprotic solvents (e.g., DMF or THF). Key intermediates include 5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl derivatives and benzyl-protected piperazine intermediates. Glacial acetic acid is often used to catalyze hydrazone formation in analogous heterocyclic systems .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Prioritize absorption bands for carbonyl groups (C=O, ~1640–1680 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹) to confirm lactam or amide functionalities .
  • ¹H-NMR : Focus on aromatic proton signals (δ 6.8–8.5 ppm for pyridazinyl protons) and benzylic methylene protons (δ ~4.5–5.5 ppm). Splitting patterns can reveal steric effects or hydrogen bonding .
  • Mass Spectrometry : High-resolution MS (HRMS) is critical to confirm molecular ion peaks and fragmentation pathways, especially for distinguishing regioisomers .

Q. How can researchers validate the purity of synthesized batches, and what chromatographic methods are recommended?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (pH-adjusted to 6.5 with ammonium acetate buffer) for optimal separation. Monitor UV absorbance at 254 nm for pyridazinyl chromophores. Purity thresholds should exceed 95% by area normalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance coupling efficiency between pyridazinyl and piperazine moieties.
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMSO vs. DMF) to balance reaction rate and by-product formation.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve selectivity, as demonstrated in analogous pyrimidine systems .

Q. How can contradictions in spectral data between synthetic batches be resolved?

  • Methodological Answer : Contradictions often arise from polymorphic forms or solvent-dependent conformational changes. Conduct:

  • Variable-Temperature NMR to assess dynamic rotational isomers.
  • X-ray Crystallography to resolve ambiguities in molecular geometry, particularly for stereochemical assignments .
  • Cross-Validation with 2D-NMR (e.g., COSY, HSQC) to confirm proton-proton correlations and heteronuclear connectivity .

Q. What strategies are recommended for elucidating the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC-MS to identify labile functional groups (e.g., ester or lactam hydrolysis).
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds under nitrogen atmosphere .

Q. How does the electronic structure of the pyridazinyl moiety influence reactivity in nucleophilic substitutions?

  • Methodological Answer : Computational studies (DFT or Hartree-Fock) can map electron density distribution, highlighting electrophilic centers at C-4 of the pyridazinyl ring. Frontier molecular orbital (FMO) analysis predicts reactivity toward nucleophiles like amines or thiols. Experimental validation via Hammett plots using substituted pyridazines is recommended .

Q. What challenges arise when scaling up synthesis from milligram to gram scale, and how can stereochemical integrity be preserved?

  • Methodological Answer :

  • Mixer Efficiency : Ensure uniform heat distribution in large-scale reactors to prevent localized over-reaction.
  • Chiral Purity : Use chiral HPLC or capillary electrophoresis to monitor enantiomeric excess. Consider asymmetric catalysis with chiral auxiliaries during piperazine ring formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data reported for structurally similar compounds?

  • Methodological Answer : Cross-reference bioassay protocols (e.g., cell lines, incubation times) to identify variables. For example, cytotoxicity assays using MTT vs. resazurin may yield differing IC₅₀ values due to redox interference. Validate findings with orthogonal assays (e.g., apoptosis markers via flow cytometry) .

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